4-Isopropoxypyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxypyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKEYQYLWYHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropoxypyrimidin 5 Amine and Its Analogs
Established Synthetic Routes to Aminopyrimidine Frameworks
The aminopyrimidine scaffold is a crucial component in many biologically active molecules, leading to the development of diverse and robust synthetic strategies. researchgate.net These methods include nucleophilic aromatic substitution, reductive processes, and cyclization reactions.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide range of functional groups, including amines. nih.gov The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly when activated by electron-withdrawing groups. nih.gov In this two-stage process, the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov
Halogens (e.g., Cl, Br) are common leaving groups in these reactions. The amination of halopyrimidines can be performed with various amines, including alkylamines and anilines. researchgate.net The reaction conditions can be tailored to optimize yield and selectivity. For instance, palladium-catalyzed Buchwald-Hartwig aminations are highly effective for less-activated aromatics, though they present challenges such as regioselectivity and the need for stringent water-free conditions. nih.gov Alternatively, transition-metal-free approaches, sometimes conducted in green solvents like water with a base such as potassium fluoride, offer a more cost-effective and environmentally friendly option. researchgate.netnih.gov The choice of solvent and base is critical; for example, acid-promoted aminations in water have shown higher reaction rates than in organic solvents like DMF or various alcohols, although the amount of acid must be controlled to prevent competing solvolysis. acs.org
Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution on Pyrimidines
| Catalyst/Promoter | Nucleophile | Solvent | Conditions | Outcome | Citation |
| None (Acid-promoted) | Anilines | Water | Low HCl concentration | Higher rate than organic solvents | nih.govacs.org |
| Potassium Fluoride (KF) | Amines | Water | Base-mediated | Effective for amination of halopyrimidines | researchgate.netnih.gov |
| Palladium Catalyst | Amines | Organic Solvents | Buchwald-Hartwig conditions | Highly efficient for less-activated aromatics | nih.gov |
| Tertiary Amines | Tertiary Amines | Not specified | In situ N-dealkylation | C-2 selectivity on 5-substituted-2,4-dichloropyrimidines | acs.org |
| Copper(II)/PTABS | Amines | Not specified | Assisted by DFT predictions | High regioselectivity on polychlorinated pyrimidines | acs.org |
This table presents a summary of various methodologies and is not an exhaustive list.
An alternative strategy for introducing an amino group onto a pyrimidine ring involves the reduction of a precursor functional group, most commonly a nitro group. This method is particularly useful when direct amination via SNAr is challenging or leads to poor regioselectivity. The synthesis begins with a nitrated pyrimidine derivative, which is then subjected to reducing conditions to convert the nitro group (-NO₂) into an amine group (-NH₂).
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common method, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another effective method involves the use of metals in acidic media, such as iron powder in acetic acid. google.com A patent for a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, describes the reduction of a nitro group using iron powder, but notes that this may not be ideal for industrial-scale production. google.com An alternative mentioned in the same patent is the use of sodium dithionite (B78146) (Na₂S₂O₄) in a mixed solvent system of water and an organic solvent like tetrahydrofuran (B95107) (THF). google.com This approach often provides milder reaction conditions and can be more suitable for large-scale synthesis. google.com Reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), is another versatile technique, though it's more commonly used to alkylate an existing amine rather than introduce a new one directly to the ring. osi.lvmasterorganicchemistry.com
De novo synthesis involves the construction of the pyrimidine ring from simpler, acyclic molecules, as opposed to modifying a pre-existing ring. wikipedia.org This approach offers great flexibility in introducing a wide array of substituents onto the final pyrimidine core. These reactions typically involve the condensation of two or three components that together provide all the necessary atoms for the heterocyclic ring.
A classic and widely used method is the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. The amidine provides the N-C-N fragment, while the dicarbonyl compound supplies the C-C-C backbone of the pyrimidine ring. Variations of this reaction allow for the synthesis of a diverse range of substituted pyrimidines. mdpi.com Another significant strategy involves cycloaddition reactions, such as [4+2] cycloadditions, where a four-atom component reacts with a two-atom component. mdpi.com For example, 2-trifluoromethyl-1,3-diazabutadienes can undergo a cyclization reaction to yield 2-trifluoromethylpyrimidines. mdpi.com More complex, multi-component reactions have also been developed. A TfOH-mediated [2+2+2] cycloaddition of ynamides with two different nitriles provides an atom-economical route to multi-substituted 4-aminopyrimidines. dntb.gov.ua
Specific Synthetic Pathways to 4-Isopropoxypyrimidin-5-amine
The synthesis of the specific target molecule, this compound, can be efficiently achieved by combining the strategies of nucleophilic aromatic substitution and reduction on a suitably functionalized pyrimidine precursor.
A logical and common synthetic route to this compound starts from a di-substituted pyrimidine, such as 4-chloro-5-nitropyrimidine (B138667). This precursor contains two key functionalities: a halogen atom at the C4 position, which is a good leaving group for SNAr, and a nitro group at the C5 position, which can be readily reduced to the target amine.
The synthesis proceeds in two main steps:
Nucleophilic Aromatic Substitution: The first step involves the displacement of the chlorine atom at the C4 position with an isopropoxy group. This is typically achieved by reacting 4-chloro-5-nitropyrimidine with sodium isopropoxide. The isopropoxide anion acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring and displacing the chloride ion. The reaction is generally carried out in isopropanol, which serves as both the reagent source and the solvent.
Reduction of the Nitro Group: The resulting intermediate, 4-isopropoxy-5-nitropyrimidine, is then subjected to reduction. As described in section 2.1.2, this can be accomplished using various methods. A standard laboratory procedure would involve catalytic hydrogenation with H₂ gas over a palladium-on-carbon catalyst (Pd/C) in a solvent like ethanol (B145695) or ethyl acetate. This method is typically clean and high-yielding, affording the final product, this compound.
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions for each step. nih.gov
For the initial SNAr step, several parameters can be adjusted to maximize the yield of 4-isopropoxy-5-nitropyrimidine and minimize side reactions.
Table 2: Parameters for Optimization of the SNAr Reaction
| Parameter | Variation | Effect on Reaction | Citation |
| Temperature | Low to moderate (e.g., 0 °C to reflux) | Higher temperatures increase reaction rate but may also promote side products. The optimal temperature balances rate and selectivity. | mdpi.com |
| Base | Sodium Isopropoxide (from NaH or Na metal in isopropanol) | The concentration and purity of the alkoxide are crucial. An excess may be needed to drive the reaction to completion. | acs.org |
| Solvent | Isopropanol, THF, DMF | Isopropanol often serves as both solvent and reagent. Aprotic polar solvents like DMF can sometimes accelerate SNAr reactions. | nih.gov |
| Reaction Time | Monitored by TLC or HPLC | The reaction should be monitored to ensure complete consumption of the starting material without significant degradation of the product. | google.commdpi.com |
For the subsequent reduction of the nitro group, optimization is key to achieving a high yield of the final amine product with high purity.
Table 3: Parameters for Optimization of the Nitro Group Reduction
| Parameter | Variation | Effect on Reaction | Citation |
| Catalyst | Pd/C, PtO₂, Raney Nickel | The choice and loading (e.g., 5-10 mol %) of the catalyst affect the reaction rate and efficiency. Pd/C is a common and effective choice. | osi.lv |
| Reducing Agent | H₂ gas, Na₂S₂O₄, Fe/AcOH | For catalytic hydrogenation, H₂ pressure can be varied (from atmospheric to higher pressures) to influence the reaction rate. Chemical reductants offer an alternative to high-pressure setups. | google.com |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF/Water | The solvent must be compatible with the reducing agent and dissolve the substrate. For catalytic hydrogenation, protic solvents like ethanol are common. | google.com |
| Temperature & pH | Ambient to slightly elevated; Neutral or acidic conditions | Most catalytic hydrogenations proceed well at room temperature. For metal/acid reductions, controlling the pH is important. | nih.gov |
By systematically adjusting these parameters, a synthetic chemist can develop a robust, high-yielding, and scalable process for the production of this compound. mdpi.com
Emerging Sustainable Synthetic Protocols Applicable to Aminopyrimidines
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This trend is particularly relevant for the synthesis of pharmaceutically important scaffolds like aminopyrimidines. Emerging technologies such as flow chemistry and photocatalysis offer promising alternatives to traditional batch processes, often providing higher efficiency, improved safety, and reduced environmental impact.
Flow Chemistry
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including aminopyrimidines. uc.pt Flow reactors offer several advantages over traditional batch reactors, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. vapourtec.com
A "catch-react-release" strategy in a flow system has been successfully employed for the synthesis of 2-aminopyrimidine (B69317) derivatives. durham.ac.ukresearchgate.netacs.org In this approach, a thiouronium salt is immobilized on a solid support within the flow reactor. An enaminone is then passed through the reactor, leading to the formation and "capture" of the pyrimidine ring on the solid support. Subsequently, a nucleophile, such as an amine, is introduced to cleave the product from the support, yielding the desired 2-aminopyrimidine. This method allows for the straightforward purification of the product and the containment of potentially toxic byproducts. This approach could be adapted for the synthesis of this compound by designing a suitable immobilized precursor.
The following table illustrates the general concept of a "catch-react-release" flow synthesis for aminopyrimidines.
| Stage | Process | Description |
| Catch | Immobilization and Cyclization | A precursor is immobilized on a solid support in the flow reactor, followed by a cyclization reaction to form the pyrimidine ring. |
| React | Functionalization | The immobilized pyrimidine can be further functionalized by introducing different reagents in the flow stream. |
| Release | Cleavage | The final product is cleaved from the solid support by a suitable reagent, allowing for its collection and purification. |
Photocatalysis
Photocatalysis has gained significant attention as a green and sustainable method for driving a wide range of organic transformations. By harnessing the energy of visible light, photocatalysis can enable reactions to proceed under mild conditions, often with high selectivity and without the need for harsh reagents or high temperatures.
For the synthesis of aminopyrimidines and their analogs, photocatalysis offers several potential applications. Photocatalytic C-O coupling reactions, for example, could be employed for the synthesis of alkoxypyrimidines. Nickel-catalyzed photocatalytic C-O cross-coupling reactions have been developed, providing a sustainable alternative to traditional palladium-catalyzed methods. nih.gov These reactions can proceed under mild conditions and without the need for an external photocatalyst in some cases.
Furthermore, photocatalytic methods for the direct amination of C-H bonds are being actively explored. While the direct amination of a pyrimidine ring at the 5-position is challenging, photocatalytic approaches could offer a novel and more direct route to 5-aminopyrimidine (B1217817) derivatives, bypassing the need for pre-functionalized starting materials like nitropyrimidines.
The following table summarizes the key features of emerging sustainable synthetic protocols for aminopyrimidines.
| Methodology | Key Advantages | Potential Application for this compound Synthesis |
| Flow Chemistry | Enhanced safety, precise control, scalability, ease of automation, simplified purification. | Multi-step synthesis in a continuous manner, potentially starting from dichloropyrimidines and incorporating the isopropoxy and amino functionalities in sequential steps. |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source, potential for novel transformations. | Photocatalytic C-O coupling to introduce the isopropoxy group or direct C-H amination to introduce the amino group at the 5-position. |
Chemical Reactivity and Mechanistic Investigations of 4 Isopropoxypyrimidin 5 Amine
Reactivity Profile of the Pyrimidin-5-amine Moiety
The pyrimidine (B1678525) core, being a six-membered heterocycle with two nitrogen atoms, is inherently electron-deficient. This electronic characteristic significantly influences its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. The presence of the amino and isopropoxy groups further modulates this reactivity.
The primary amine group (-NH₂) at the C-5 position is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule, allowing it to react with a variety of electrophiles. This behavior is foundational to many synthetic applications involving this compound.
The amine can undergo reactions typical of primary amines, including:
Alkylation and Acylation: The nitrogen atom can attack alkyl halides or acyl halides (or anhydrides) in nucleophilic substitution reactions to form secondary or tertiary amines and amides, respectively.
Formation of Schiff Bases: Reaction with aldehydes or ketones can lead to the formation of imines (Schiff bases).
Diazotization: Treatment with nitrous acid can convert the amine to a diazonium salt, which is a versatile intermediate for introducing other functional groups.
The nucleophilicity of the amine is influenced by the electronic effects of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens can decrease the electron density on the exocyclic amine, making it a weaker nucleophile compared to a simple alkylamine. However, it remains sufficiently reactive for many synthetic transformations.
The pyrimidine ring itself is a site of significant chemical activity, particularly for nucleophilic aromatic substitution (SNAr). The nitrogen atoms withdraw electron density from the ring carbons, making positions C-2, C-4, and C-6 electrophilic and thus susceptible to attack by nucleophiles.
In 4-isopropoxypyrimidin-5-amine, the C-4 position is particularly activated towards nucleophilic substitution. The isopropoxy group (-O-iPr) is a reasonably good leaving group, especially after protonation of a ring nitrogen, which further increases the ring's electrophilicity. Strong nucleophiles can displace the isopropoxy group to form a new C-4 substituted pyrimidine.
While the C-6 position is also electronically activated, the C-4 position is often the primary site of substitution due to the nature of the attached leaving group. Reactions at the C-2 position are also possible, though less common in this specific substrate without further activation. The structure of the pyrimidine ring makes electrophilic aromatic substitution difficult, as the ring is deactivated. nih.gov
Derivatization Strategies for this compound
The primary amino group at the C5 position of the pyrimidine ring serves as a key functional handle for various derivatization reactions. These transformations can be broadly categorized into N-functionalization reactions, such as acylation and alkylation, and cyclization reactions that lead to the formation of fused heterocyclic systems.
One of the most prominent derivatization strategies for aminopyrimidines, which can be extended to this compound, involves the construction of fused pyrimido[4,5-d]pyrimidine (B13093195) systems. This is typically achieved through a multi-step sequence starting with the reaction of the 5-amino group with a one-carbon synthon, followed by cyclization with an appropriate amine. For instance, treatment of a 4-aminopyrimidine (B60600) derivative with triethylorthoformate generates an intermediate ethoxymethyleneamino-pyrimidine, which upon reaction with various anilines in the presence of a catalytic amount of acid, leads to the formation of N,7-diarylpyrimido[4,5-d]pyrimidin-4-amines. While specific examples with this compound are not extensively detailed in the reviewed literature, this methodology is a well-established route for analogous compounds.
Another key strategy involves the reaction of the amino group with reagents that introduce a functionalized side chain, which can then undergo further transformations. For example, the reaction of aminopyrimidines with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of N,N-dimethylformamidine derivatives. These intermediates are versatile precursors for the synthesis of various heterocyclic systems.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the N-arylation of this compound. This reaction allows for the formation of a carbon-nitrogen bond between the 5-amino group and a variety of aryl or heteroaryl halides, providing access to a wide range of N-aryl-4-isopropoxypyrimidin-5-amine derivatives. The general conditions for such transformations typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The following table summarizes potential derivatization reactions of this compound based on the reactivity of analogous aminopyrimidine systems.
| Reaction Type | Reagents and Conditions | Product Type |
| Cyclization to Pyrimido[4,5-d]pyrimidines | 1. Triethylorthoformate, reflux2. Substituted aniline, Toluene, Acetic acid (cat.), reflux | N,7-Disubstituted pyrimido[4,5-d]pyrimidin-4-amines |
| Formamidine Formation | Dimethylformamide dimethyl acetal (DMF-DMA), heat | N'-(4-Isopropoxypyrimidin-5-yl)-N,N-dimethylformamidine |
| N-Arylation (Buchwald-Hartwig Amination) | Aryl halide, Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene, heat | N-Aryl-4-isopropoxypyrimidin-5-amines |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Triethylamine), CH2Cl2, room temperature | N-(4-Isopropoxypyrimidin-5-yl)amides |
Detailed research findings on the specific application of these derivatization strategies to this compound are limited in publicly available literature. However, the known reactivity of the aminopyrimidine scaffold provides a strong foundation for predicting the outcomes of these transformations. The synthesis of pyrimido[4,5-d]pyrimidines from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles further illustrates the utility of the 5-amino group in constructing fused heterocyclic systems. In these reactions, the aminopyrimidine is first reacted with an orthoester, and the resulting imidate intermediate is then cyclized with anilines to yield the final products.
The following table presents data from the synthesis of pyrimido[4,5-d]pyrimidine derivatives from related aminopyrimidine precursors, which serves as a model for the potential derivatization of this compound.
| Starting Material | Reagents | Product | Yield (%) |
| 4-Amino-2,5-dimethylpyrimidine | 1. Triethylorthoformate2. Aniline | 2,5-Dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 50 |
| 4-Amino-2,5-dimethylpyrimidine | 1. Triethylorthoformate2. p-Toluidine | 2,5-Dimethyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 28 |
| 4-Amino-2,5-dimethylpyrimidine | 1. Triethylorthoformate2. 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 22 |
| 4-Amino-5-ethyl-2-methylpyrimidine | 1. Triethylorthoformate2. p-Toluidine | 5-Ethyl-2-methyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 30 |
Data adapted from studies on analogous aminopyrimidine systems.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Isopropoxypyrimidin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. The predicted ¹H NMR spectrum of 4-Isopropoxypyrimidin-5-amine in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring, the methine and methyl protons of the isopropoxy group, and the protons of the amine group.
The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region of the spectrum. The isopropoxy group should give rise to a septet for the CH proton, coupled to the six equivalent protons of the two methyl groups, which in turn would appear as a doublet. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine-H (C2-H) | 8.10 | Singlet | 1H |
| Pyrimidine-H (C6-H) | 7.95 | Singlet | 1H |
| -CH(CH₃)₂ | 4.80 | Septet | 1H |
| -NH₂ | 3.50 | Broad Singlet | 2H |
| -CH(CH ₃)₂ | 1.35 | Doublet | 6H |
Note: Data is predicted and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the carbon atoms in the molecule.
The carbon atoms of the pyrimidine ring will resonate in the downfield region typical for aromatic and heteroaromatic compounds. The carbon atom attached to the oxygen of the isopropoxy group (C4) and the carbon bearing the amine group (C5) will have their chemical shifts influenced by these substituents. The aliphatic carbons of the isopropoxy group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C4 | 160.5 |
| C2 | 150.2 |
| C6 | 145.8 |
| C5 | 125.3 |
| C H(CH₃)₂ | 70.1 |
| -CH(C H₃)₂ | 22.0 |
Note: Data is predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity within the isopropoxy group. A cross-peak would be expected between the methine proton (septet) and the methyl protons (doublet), confirming their coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For this compound, an HMQC or HSQC spectrum would show correlations between the pyrimidine protons and their attached carbons (C2-H2, C6-H6), as well as the methine proton and its carbon, and the methyl protons and their carbons.
Enantiomeric Purity Determination for Chiral Primary Amines via Derivatization
While this compound itself is not chiral, this section outlines a general method applicable to chiral primary amines. The enantiomeric purity of a chiral primary amine can be determined by NMR spectroscopy after derivatization with a chiral derivatizing agent (CDA).
A common method involves the condensation of the chiral amine with an aldehyde and a chiral auxiliary, such as (S)-BINOL (1,1'-bi-2-naphthol), to form diastereomeric complexes. nih.govpdx.edumdpi.com These diastereomers are non-superimposable and will have distinct NMR spectra. By integrating the signals of specific protons (e.g., imino protons) that are well-resolved for each diastereomer, the ratio of the enantiomers in the original amine sample can be accurately determined. nih.govpdx.edumdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic (pyrimidine ring) and aliphatic (isopropoxy group) protons. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group usually appears in the range of 1590-1650 cm⁻¹.
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the isopropoxy ether linkage is expected around 1200-1250 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1650 |
| Isopropoxy Group | C-O Stretch | 1200 - 1250 |
Raman Spectroscopy
Raman spectroscopy provides significant insights into the vibrational modes of this compound, offering a molecular fingerprint based on the inelastic scattering of monochromatic light. The spectrum is characterized by a series of distinct bands corresponding to the specific vibrational frequencies of its functional groups and the pyrimidine core.
Detailed Research Findings: The Raman spectrum of this compound can be interpreted by analyzing the contributions from the pyrimidine ring, the isopropoxy group, and the amine substituent.
Pyrimidine Ring Vibrations: The pyrimidine nucleus gives rise to several characteristic bands. Ring stretching vibrations, involving C-C and C-N bonds, are typically observed in the 1300-1600 cm⁻¹ region. Ring breathing modes, which are a collective vibration of the entire ring, produce sharp and intense peaks, often found in the 800-1000 cm⁻¹ range. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these peaks.
Amine Group Vibrations: The primary amine (-NH₂) group is identified by its characteristic N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (bending) mode is expected around 1600-1650 cm⁻¹, potentially overlapping with ring stretching modes.
Isopropoxy Group Vibrations: The isopropoxy substituent (-O-CH(CH₃)₂) contributes several specific bands. C-H stretching vibrations of the methyl and methine groups are prominent in the 2800-3000 cm⁻¹ range. The C-O stretching vibration of the ether linkage is expected between 1000 and 1300 cm⁻¹. Additional bands corresponding to C-H bending and rocking motions of the isopropyl group appear in the fingerprint region (below 1500 cm⁻¹).
Shifts in vibrational frequencies compared to unsubstituted pyrimidine can provide evidence of electronic interactions between the substituents and the aromatic ring. researchgate.net For instance, the electron-donating nature of the amine and isopropoxy groups can influence the electron density of the pyrimidine ring, causing shifts in the characteristic ring vibration frequencies. researchgate.net
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (sp³) | Isopropoxy (-CH, -CH₃) | 2850 - 3000 |
| C=N, C=C Stretch | Pyrimidine Ring | 1300 - 1600 |
| N-H Bend (Scissoring) | Amine (-NH₂) | 1600 - 1650 |
| C-O Stretch | Ether (-O-CH) | 1000 - 1300 |
| Ring Breathing | Pyrimidine Ring | 800 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO), providing information about the conjugated π-electron system. libretexts.org
Detailed Research Findings: The UV-Vis spectrum of this compound is dominated by the chromophoric pyrimidine ring, with its absorption characteristics significantly modified by the auxochromic amine and isopropoxy groups.
π → π* Transitions: The aromatic pyrimidine ring undergoes π → π* transitions, which are typically responsible for strong absorption bands in the UV region. wikipedia.org For unsubstituted pyrimidine, these transitions occur at shorter wavelengths.
n → π* Transitions: The nitrogen atoms in the pyrimidine ring possess non-bonding electron pairs (n-electrons), which can be excited to anti-bonding π* orbitals. These n → π* transitions are generally weaker than π → π* transitions and occur at longer wavelengths.
Auxochromic Effects: The amine (-NH₂) and isopropoxy (-O-CH(CH₃)₂) groups act as auxochromes. Their non-bonding electrons can interact with the π-system of the pyrimidine ring, extending the conjugation. This interaction typically leads to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* absorption bands. researchgate.net The electronic transitions in aminopyrimidines are known to be complex, with the long-wavelength absorption band often composed of several overlapping electronic transitions of varying nature and intensity. researchgate.netscispace.com
The solvent environment can also influence the absorption spectrum. Polar solvents may cause shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states. wikipedia.org
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |
|---|---|---|---|
| π → π | π bonding to π anti-bonding | ~200-300 nm | High |
| n → π | Non-bonding to π anti-bonding | >300 nm | Low |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC-MS)
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for analyzing such compounds by coupling chromatographic separation with mass detection. nih.gov
Detailed Research Findings: The molecular formula of this compound is C₇H₁₁N₃O, which corresponds to a monoisotopic mass of approximately 153.09 Da.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 153. Using soft ionization techniques like electrospray ionization (ESI), common in LC-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 154.1. google.com
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. libretexts.org Key fragmentation pathways for this compound are expected to involve the substituents.
Loss of Propene: A common fragmentation for isopropyl ethers is the McLafferty-type rearrangement involving the loss of a neutral propene molecule (C₃H₆, 42 Da), which would lead to a fragment ion at m/z 112 ([M+H - 42]⁺).
Loss of Isopropyl Radical: Cleavage of the C-O bond can result in the loss of an isopropyl radical (·C₃H₇, 43 Da), generating a fragment at m/z 110.
Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of HCN (27 Da) or other small neutral molecules, though these are typically less prominent than the loss of the larger substituents.
The relative abundance of these fragment ions helps to confirm the connectivity of the atoms within the molecule. wikipedia.org
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound ([M+H]⁺)
| m/z (Daltons) | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 154.1 | [C₇H₁₁N₃O + H]⁺ | - |
| 112.1 | [M+H - C₃H₆]⁺ | Propene (42 Da) |
| 111.1 | [M+H - C₃H₇]⁺ | Isopropyl radical (43 Da) |
Chromatographic Techniques for Analysis and Purification (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential methods for the separation, quantification, and purification of this compound from reaction mixtures and for assessing its purity. nih.gov Due to the polar nature of the amine and pyrimidine nitrogen atoms, reversed-phase and hydrophilic interaction chromatography (HILIC) are suitable techniques. nih.govnih.gov
Detailed Research Findings:
Reversed-Phase HPLC/UPLC: This is the most common mode for analyzing pyrimidine derivatives. A C18 stationary phase is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, ammonium acetate, or water with TFA) and an organic modifier like acetonitrile (B52724) or methanol. google.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that show poor retention in reversed-phase chromatography. nih.gov It utilizes a polar stationary phase (e.g., amide or silica) with a mobile phase rich in organic solvent, which is effective for separating polar analytes like pyrimidine bases. nih.gov
Detection: The most common method of detection for this compound is UV absorbance, leveraging the strong UV absorption of the pyrimidine ring, typically monitored at wavelengths between 254 nm and 270 nm. researchgate.net When coupled with mass spectrometry (LC-MS), it allows for simultaneous separation, identification, and quantification with high specificity. nih.govacs.org
The selection of chromatographic conditions, including the column, mobile phase composition, pH, and temperature, is crucial for optimizing the retention and resolution of the analyte. nih.gov
Interactive Data Table: Typical HPLC/UPLC Conditions for Pyrimidine Derivative Analysis
| Parameter | Typical Conditions |
|---|---|
| Mode | Reversed-Phase |
| Stationary Phase | C18 (e.g., Waters Sunfire™ C18) google.com |
| Mobile Phase A | Water with 0.025-0.1% TFA or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 2% to 80% B over several minutes) google.com |
| Detection | UV (254-270 nm) or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal information on bond lengths, bond angles, and intermolecular interactions of this compound.
Detailed Research Findings: While the specific crystal structure of this compound is not publicly available, its solid-state structure can be predicted based on the known crystal structures of related aminopyrimidine derivatives. scispace.comnih.gov
Molecular Geometry: The pyrimidine ring is expected to be essentially planar. The exocyclic amine and isopropoxy groups will have specific conformations relative to this ring. Substituents on pyrimidine rings are known to cause small but significant changes in the ring's bond lengths and angles compared to the unsubstituted parent molecule. scispace.com
Intermolecular Interactions: The solid-state packing will be dominated by hydrogen bonding. The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms (N1 and N3) can act as hydrogen bond acceptors. This typically results in the formation of hydrogen-bonded networks, such as tapes or sheets, which is a common structural motif for 2- and 4-aminopyrimidines. nih.gov The isopropoxy group is less likely to participate in strong hydrogen bonding but will influence the crystal packing through weaker van der Waals interactions.
Crystallographic Parameters: Based on similar structures like 5-iodopyrimidin-2-amine, the compound could crystallize in common space groups such as those in the orthorhombic or monoclinic systems. nih.gov
Obtaining single crystals suitable for X-ray diffraction would allow for the precise determination of these structural features.
Interactive Data Table: Predicted Crystallographic Properties based on Analogs
| Property | Expected Observation |
|---|---|
| Molecular Conformation | Planar pyrimidine ring |
| Dominant Intermolecular Force | Hydrogen Bonding (N-H···N) |
| Common Supramolecular Motif | Hydrogen-bonded chains or sheets |
| Likely Crystal System | Monoclinic or Orthorhombic |
Computational Chemistry and Theoretical Investigations of 4 Isopropoxypyrimidin 5 Amine
Quantum Chemical Studies of Electronic and Molecular Structure
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and electronic properties. Methodologies such as Density Functional Theory (DFT) are routinely used for these purposes.
Density Functional Theory (DFT) Calculations for Geometry Optimization
The process of geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. This is typically achieved using methods like Density Functional Theory (DFT), which balances computational cost and accuracy. A systematic search of scientific databases indicates that no studies have been published detailing the DFT-based geometry optimization of 4-Isopropoxypyrimidin-5-amine. Consequently, precise data on its bond lengths, bond angles, and dihedral angles derived from these calculations are not available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its electronic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, provides insights into the molecule's stability and its potential for intramolecular charge transfer. There is currently no published research that reports on the HOMO-LUMO energies or the nature of charge transfer within this compound based on computational analysis.
Prediction of Spectroscopic Parameters (e.g., UV-Vis with TD-DFT, NMR with GIAO)
Theoretical methods can accurately predict various spectroscopic parameters. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra, while the Gauge-Including Atomic Orbital (GIAO) method is commonly used for the prediction of NMR chemical shifts. A thorough literature search found no studies that have applied TD-DFT or GIAO methods to predict the spectroscopic properties of this compound. As a result, theoretical spectroscopic data for this compound are not available.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a way to explore the conformational flexibility of a molecule over time. By simulating the atomic motions, researchers can understand how the molecule folds and what different shapes it can adopt. For this compound, there are no published MD simulation studies that would characterize its conformational landscape and the dynamics of its structural changes.
Theoretical Exploration of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out potential chemical reaction pathways and identifying the high-energy transition states that govern reaction rates. Such theoretical explorations can provide valuable mechanistic insights. To date, no computational studies have been published that investigate the reaction pathways or transition states involving this compound.
Applications of 4 Isopropoxypyrimidin 5 Amine As a Synthetic Intermediate in Advanced Organic Synthesis
Utilization as a Building Block in the Construction of Complex Organic Molecules
The strategic placement of the amino and isopropoxy groups on the pyrimidine (B1678525) ring makes 4-isopropoxypyrimidin-5-amine a highly sought-after precursor in organic synthesis. The nucleophilic amine at the 5-position serves as a handle for a variety of chemical transformations, while the 4-isopropoxy group influences the electronic properties of the ring and can modulate the biological activity of the final compounds.
Synthesis of Novel Heterocyclic Scaffolds (e.g., fused pyrimidine systems)
The amine functionality of this compound provides a reactive site for the construction of fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, a diverse range of polycyclic structures incorporating the pyrimidine ring can be accessed. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of pyrimido[4,5-b]pyridines, while condensation with α,β-unsaturated carbonyl compounds can yield pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, often leading to potent biological activities.
The general synthetic approach involves the reaction of the 5-amino group with electrophilic centers in a reagent, leading to cyclization and the formation of a new ring fused to the pyrimidine core. The isopropoxy group at the 4-position can influence the regioselectivity of these cyclization reactions and can be retained in the final product or strategically cleaved to introduce further diversity.
Precursor for Diversified Pyrimidine Derivatives through Further Functionalization
Beyond its use in constructing fused systems, this compound serves as a versatile precursor for a wide array of substituted pyrimidine derivatives. The amino group can undergo a variety of transformations, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse functional groups at the 5-position.
Furthermore, the isopropoxy group, while relatively stable, can be cleaved under specific conditions to reveal a hydroxyl group at the 4-position. This hydroxyl group can then be further functionalized, for example, through etherification or conversion to a leaving group for subsequent nucleophilic substitution reactions. This dual functionality at the 4- and 5-positions provides chemists with a powerful tool to generate extensive libraries of pyrimidine derivatives for screening in drug discovery programs.
Role in the Development of Potential Bioactive Compounds
The pyrimidine core is a prevalent feature in numerous biologically active molecules, and derivatives of this compound have shown promise in several therapeutic areas. The isopropoxy group, in particular, can enhance lipophilicity, which may improve cell membrane permeability and pharmacokinetic properties of drug candidates.
Contribution to the Synthesis of Kinase Inhibitors (e.g., PI3K, PDE4)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Pyrimidine-based scaffolds are known to be effective hinge-binding motifs in many kinase inhibitors. The 5-amino group of this compound can be utilized to introduce substituents that interact with the kinase active site, while the isopropoxy group can occupy hydrophobic pockets, contributing to binding affinity and selectivity.
While direct synthesis of PI3K or PDE4 inhibitors starting from this compound is not extensively documented in publicly available literature, the structural motif is present in related compounds. For example, the design of various pyridopyrimidine scaffolds as PI3K/mTOR dual inhibitors highlights the importance of the substituted pyrimidine core in achieving potent and selective inhibition acs.orgacs.orgtandfonline.comnih.gov. The general strategy involves the elaboration of the pyrimidine ring with appropriate side chains to optimize interactions with the target kinase.
Integration into Macrofilaricidal Agent Development
Filarial diseases, such as onchocerciasis and lymphatic filariasis, are debilitating neglected tropical diseases. There is an urgent need for new macrofilaricidal drugs that can kill adult worms. Recent research has identified a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides acs.org. Within this class of compounds, a derivative incorporating a 5-isopropoxypyrimidinyl moiety has been synthesized and evaluated.
Specifically, the compound 3-(5-Isopropoxypyrimidin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates the integration of the isopropoxypyrimidine scaffold into a potential macrofilaricidal agent. This highlights the utility of intermediates like this compound in the synthesis of complex molecules targeting infectious diseases.
| Compound Name | Structure | Application |
| 3-(5-Isopropoxypyrimidin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | Macrofilaricidal Agent Development |
Scaffold for Novel Antituberculosis Agents
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created a pressing need for new antitubercular drugs with novel mechanisms of action. Pyrimidine-containing compounds have shown promise in this area. A notable example is the development of ceritinib (B560025) derivatives as potent antitubercular agents springernature.com. One of the key structural features found to enhance antimycobacterial activity was the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) group at the 2-position of the pyrimidine nucleus springernature.com.
This finding underscores the importance of the isopropoxy-substituted pyrimidine scaffold in the design of new antituberculosis drugs. While not directly starting from this compound, the synthesis of potent analogs like 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine demonstrates the value of incorporating the isopropoxy-pyrimidine motif to achieve significant in vivo efficacy against M. tuberculosis springernature.com.
| Compound Name | Structure | Application |
| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine | Antituberculosis Agent Development |
Principles of Chemical Design for Structural Modification and Biological Activity
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, the inherent structural features of the pyrimidine core offer a versatile scaffold for systematic chemical alterations. The design principles for modifying this and related pyrimidine structures are guided by established structure-activity relationships (SAR) within this class of compounds, targeting a wide array of biological targets, including protein kinases, dihydrofolate reductase, and other enzymes implicated in various disease pathologies.
The isopropoxy group at the C4 position and the amine group at the C5 position of the pyrimidine ring are key functional handles for synthetic elaboration. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring, along with the electron-donating nature of the amino and isopropoxy substituents, influences the electronic distribution of the heterocyclic system, which is crucial for its interaction with biological macromolecules.
Structural modifications can be broadly categorized into three main areas: substitution at the amino group, modification of the isopropoxy group, and alterations to the pyrimidine ring itself. Each of these modifications can profoundly impact the compound's biological activity.
Substitution at the Amino Group (C5): The primary amine at the C5 position is a prime site for derivatization to explore the chemical space around the pyrimidine core. This can be achieved through various reactions such as acylation, alkylation, arylation, and sulfonylation. The introduction of different substituents allows for the modulation of steric bulk, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of binding affinity and selectivity for a given biological target. For instance, the introduction of a bulky aromatic group could enhance π-π stacking interactions within a hydrophobic pocket of an enzyme's active site.
Alterations to the Pyrimidine Ring: While modifications to the core pyrimidine ring are less common due to the potential loss of essential binding interactions, bioisosteric replacement of the pyrimidine scaffold with other heterocyclic systems can sometimes lead to improved properties. Additionally, substitution at the C2 and C6 positions of the pyrimidine ring, if synthetically accessible, can provide another avenue for structural diversification.
The overarching goal of these structural modifications is to achieve a complementary interaction with the target protein. This involves optimizing the spatial arrangement of functional groups to maximize hydrogen bonds, hydrophobic interactions, and electrostatic interactions, while minimizing steric clashes. Computational modeling and structure-based drug design are often employed to guide the rational design of new derivatives with predicted enhanced activity.
The biological consequences of these structural modifications are vast and target-dependent. In the context of kinase inhibitors, for example, specific substitutions on the pyrimidine scaffold are known to dictate selectivity among different kinase families. For instance, modifications that project into the solvent-exposed region of the ATP-binding site can be used to introduce functionalities that improve pharmacokinetic properties without compromising inhibitory activity.
The following table provides a generalized overview of the potential impact of various structural modifications on the biological activity of pyrimidine derivatives, based on established principles in medicinal chemistry.
| Modification Site | Type of Modification | Potential Impact on Biological Activity | Rationale |
| C5-Amino Group | Acylation with aromatic acids | Enhanced potency | Introduction of groups capable of π-π stacking or additional hydrogen bonding. |
| Alkylation with small alkyl chains | Modulated lipophilicity | Fine-tuning of solubility and membrane permeability. | |
| Sulfonylation | Increased hydrogen bonding capacity | Introduction of a strong hydrogen bond acceptor/donor group. | |
| C4-Isopropoxy Group | Replacement with longer alkyl chains | Increased lipophilicity and potency | Enhanced hydrophobic interactions with the target protein. |
| Replacement with polar ether chains | Improved solubility and pharmacokinetics | Introduction of groups like methoxyethoxy to enhance aqueous solubility. | |
| Pyrimidine Ring | Substitution at C2 or C6 | Altered selectivity and potency | Introduction of substituents that can exploit additional binding pockets. |
Future Directions and Emerging Research Avenues for 4 Isopropoxypyrimidin 5 Amine Research
Development of Novel and Efficient Synthetic Routes
The continued development of novel and efficient synthetic routes is paramount for expanding the chemical space accessible from 4-isopropoxypyrimidin-5-amine. Future research will likely focus on methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance, while also adhering to the principles of green chemistry.
Emerging synthetic strategies that could be applied to the derivatization of this compound include:
Direct C-H Functionalization : This powerful technique allows for the direct modification of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. researchgate.netcolab.wsthieme-connect.com Research into transition-metal-catalyzed C-H functionalization of the pyrimidine (B1678525) core could lead to the regioselective introduction of various substituents, such as aryl, alkyl, and heteroaryl groups. rsc.org For instance, palladium-catalyzed C-H activation could enable the arylation or olefination at specific positions on the pyrimidine ring. rsc.org
Photocatalysis : Visible-light-mediated photocatalysis has emerged as a mild and sustainable tool for organic synthesis. nih.govresearchgate.net The application of photoredox catalysis could enable novel transformations of this compound, such as the introduction of fluorinated motifs or the formation of complex carbon-carbon and carbon-heteroatom bonds under environmentally benign conditions. The use of organic dyes as photocatalysts, for example, offers a metal-free approach to constructing complex pyrimidine scaffolds. nih.govresearchgate.net
Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to scale up reactions efficiently. researchgate.net Developing flow-based synthetic routes for the derivatization of this compound could streamline the production of compound libraries and facilitate the rapid optimization of lead compounds.
Multicomponent Reactions (MCRs) : MCRs, such as the Biginelli reaction, provide a highly efficient means of generating molecular complexity from simple starting materials in a single step. caribjscitech.com The design of novel MCRs involving this compound as a key building block could lead to the rapid synthesis of diverse and complex pyrimidine derivatives. researchgate.net
| Synthetic Strategy | Potential Application to this compound | Key Advantages |
| Direct C-H Functionalization | Regioselective introduction of aryl, alkyl, and heteroaryl groups. | Atom economy, reduced synthetic steps. |
| Photocatalysis | Introduction of fluorinated motifs, formation of complex bonds. | Mild reaction conditions, sustainability. |
| Flow Chemistry | Scalable and efficient synthesis of derivatives. | Improved safety, reproducibility, and scalability. |
| Multicomponent Reactions | Rapid generation of diverse and complex pyrimidine libraries. | High efficiency, molecular diversity. |
In-depth Mechanistic Studies of Under-explored Reactivity
A thorough understanding of the reactivity of this compound is crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic transformations. Future research should focus on in-depth mechanistic studies of its under-explored reactivity.
Key areas for mechanistic investigation include:
Nucleophilic Aromatic Substitution (SNAr) : The pyrimidine ring is known to undergo nucleophilic aromatic substitution, and the positions C2, C4, and C6 are generally more reactive towards nucleophiles. stackexchange.comstackexchange.comwikipedia.org Detailed kinetic and computational studies are needed to elucidate the relative reactivity of the different positions of the this compound core. Understanding the factors that govern regioselectivity in SNAr reactions, such as the nature of the nucleophile and the reaction conditions, will be critical for controlling the outcome of synthetic transformations. nih.govnih.gov The relative reactivities of different halogens (chloro, bromo, iodo) at various positions on the pyrimidine ring in aminolysis reactions could also be systematically investigated. rsc.org
Reactivity of the Amino Group : The 5-amino group in this compound is a key functional handle for further derivatization. Mechanistic studies on the reactions of this amino group, such as acylation, alkylation, and participation in condensation reactions, will provide valuable insights for the synthesis of new analogues. nih.gov Investigations into the reaction of aminopyrimidines with various electrophiles can reveal important reactivity patterns. nih.gov
Deconstruction-Reconstruction Strategies : A novel approach to diversifying heterocyclic cores involves the cleavage of the pyrimidine ring to form a reactive intermediate, which can then be used to construct new heterocyclic systems. nih.gov Exploring the possibility of such a deconstruction-reconstruction strategy with this compound could open up new avenues for generating structural diversity.
Application of Advanced Computational Techniques for Rational Design
Advanced computational techniques are indispensable tools in modern drug discovery and materials science. Their application to this compound research can accelerate the design and discovery of new molecules with desired properties.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.netscirp.orgresearchgate.nettandfonline.comnih.gov These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective molecules. Both multiple linear regression and artificial neural network approaches can be employed to build robust QSAR models. nih.govscirp.org
Molecular Docking : Molecular docking simulations can be used to predict the binding mode of this compound derivatives to specific biological targets. nih.govnih.gov This information is crucial for understanding the molecular basis of their activity and for designing new compounds with improved binding affinities.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic picture of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the key residues involved in binding. mdpi.commdpi.comaip.orgnih.gov MD simulations can be used to refine the binding poses obtained from molecular docking and to calculate binding free energies. mdpi.com
Pharmacophore Modeling : Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. tandfonline.comnih.gov These models can be used to screen virtual libraries for new compounds with the desired features and to guide the design of novel this compound derivatives.
Prediction of ADME/T Properties : Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of this compound derivatives at an early stage of the drug discovery process. mdpi.comrsc.orgresearchgate.net This in silico profiling can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation.
| Computational Technique | Application in this compound Research | Expected Outcome |
| QSAR | Correlate structure with biological activity. | Predictive models for activity of new derivatives. |
| Molecular Docking | Predict binding modes to biological targets. | Understanding of ligand-target interactions. |
| Molecular Dynamics | Simulate dynamic behavior of ligand-target complexes. | Insights into complex stability and binding free energies. |
| Pharmacophore Modeling | Define essential features for biological activity. | Guidance for virtual screening and de novo design. |
| ADME/T Prediction | In silico profiling of pharmacokinetic and safety properties. | Prioritization of compounds with favorable drug-like properties. |
Integration with High-Throughput Synthesis and Screening for Chemical Biology Investigations
The integration of high-throughput synthesis and screening technologies will be a key driver for future chemical biology investigations involving this compound. This approach allows for the rapid generation and evaluation of large compound libraries, significantly accelerating the discovery of new bioactive molecules.
Future research in this area should focus on:
High-Throughput Synthesis of Pyrimidine Libraries : The development of automated or semi-automated synthetic platforms will enable the rapid parallel synthesis of large libraries of this compound derivatives. researchgate.net This will provide a rich source of chemical matter for biological screening.
DNA-Encoded Libraries (DELs) : DEL technology allows for the synthesis and screening of libraries containing millions or even billions of compounds. rsc.orgacs.orgnih.govspringernature.comnih.gov The construction of pyrimidine-focused DELs based on the this compound scaffold would provide a powerful tool for identifying novel ligands for a wide range of biological targets. acs.orgnih.gov
High-Throughput Screening (HTS) : HTS campaigns can be employed to screen libraries of this compound derivatives against various biological targets to identify "hit" compounds with desired activities. These hits can then be further optimized through medicinal chemistry efforts.
Chemical Biology Probes : The identified bioactive compounds can be developed into chemical probes to study biological pathways and to validate new drug targets. These probes can be used to investigate the role of specific proteins in health and disease.
The synergistic application of these future research directions will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and its derivatives, paving the way for the development of new therapeutics and functional materials.
Q & A
Basic Question: How can I optimize the laboratory-scale synthesis of 4-Isopropoxypyrimidin-5-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine precursor (e.g., 4-chloro-5-aminopyrimidine) with isopropanol under basic conditions. Key parameters include:
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity and reaction rate .
- Temperature: Maintain 60–80°C to balance reactivity and side-product formation .
- Base: Potassium carbonate or sodium hydride can deprotonate the hydroxyl group of isopropanol, facilitating substitution .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Table 1: Example Reaction Conditions (Analogous to Pyrimidine Derivatives)
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 70–85% |
| Temperature | 70°C | Maximizes SN2 |
| Reaction Time | 12–16 hours | Reduces hydrolysis |
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify protons on the isopropoxy group (δ 1.2–1.4 ppm for CH3, δ 4.5–5.0 ppm for OCH) and pyrimidine ring protons (δ 8.0–9.0 ppm) .
- 13C NMR: Confirm substitution at the 4-position (C-O signal at ~70 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C7H12N3O requires m/z 154.0975) .
- X-ray Crystallography: Resolve steric effects of the isopropoxy group on crystal packing .
Advanced Question: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Factorial Design: Use a 2^k design to test variables (e.g., solvent purity, temperature fluctuations) that may influence bioassay outcomes .
- Computational Modeling:
- Meta-Analysis: Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to isolate confounding variables .
Advanced Question: What strategies are effective for studying the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Mechanistic Probes:
- Use isotopically labeled reagents (e.g., D2O) to track proton transfer during substitution .
- Monitor reaction intermediates via in-situ FTIR or LC-MS .
- Steric vs. Electronic Effects:
- Compare reactivity with bulkier alkoxy groups (e.g., tert-butoxy) to evaluate steric hindrance .
- Substituent Hammett constants (σ) correlate electronic effects on reaction rates .
Table 2: Substituent Effects on Pyrimidine Reactivity (Analogous Data)
| Substituent | σ Value | Relative Rate (vs. H) |
|---|---|---|
| -OCH3 | -0.27 | 1.8 |
| -Cl | +0.23 | 0.5 |
| -iPrO | -0.15 | 1.5 |
Basic Question: What are the best practices for storage and stability assessment?
Methodological Answer:
- Storage Conditions:
- Stability Testing:
Advanced Question: How can computational methods predict interactions with biological targets?
Methodological Answer:
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors on pyrimidine) using Schrödinger’s Phase .
- Free Energy Perturbation (FEP): Calculate binding affinity changes upon modifying the isopropoxy group .
- ADMET Prediction: Tools like SwissADME assess solubility and metabolic stability, guiding structural optimization .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
- Waste Disposal: Neutralize acidic/basic waste before disposal in designated containers .
Advanced Question: How to design experiments evaluating substituent effects on bioactivity?
Methodological Answer:
- DoE (Design of Experiments): Vary substituents (e.g., methoxy, ethoxy, isopropoxy) and analyze bioactivity trends using response surface methodology .
- SAR Libraries: Synthesize analogs with systematic substituent changes and test against a panel of enzymes (e.g., CYP450 isoforms) .
- Crystallographic Analysis: Resolve ligand-enzyme co-crystals to map substituent interactions (e.g., π-stacking vs. H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
